

# Characterizing DHEPC Liposome Size with Dynamic Light Scattering (DLS)

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## Compound of Interest

Compound Name: *1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine*

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## Application Note and Protocols

## Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that are widely used as drug delivery vehicles. 1,2-di-(9Z,12Z)-octadecadienoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic phospholipid containing two linoleoyl chains. The presence of these unsaturated fatty acid chains imparts a higher degree of fluidity to the lipid bilayer, which can be advantageous for certain drug delivery applications and in studies of membrane fusion. The size and size distribution of liposomes are critical quality attributes that significantly influence their *in vivo* behavior, including circulation half-life, biodistribution, and cellular uptake.<sup>[1]</sup>

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size and size distribution of submicron particles, such as liposomes, in suspension.<sup>[2]</sup> The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.<sup>[2]</sup> Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations.<sup>[2]</sup> By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined.

This application note provides a detailed protocol for the preparation of DHEPC liposomes using the thin-film hydration and extrusion method, followed by their characterization using

DLS. It is intended for researchers, scientists, and drug development professionals working with liposomal formulations.

## Experimental Protocols

### DHEPC Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DHEPC liposomes with a controlled size distribution.

#### Materials:

- 1,2-di-(9Z,12Z)-octadecadienoyl-sn-glycero-3-phosphocholine (DHEPC)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Nitrogen gas
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm and 200 nm pore size)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Syringes

#### Procedure:

- Lipid Film Formation:
  - Dissolve the desired amount of DHEPC in chloroform in a round-bottom flask.

- Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
- Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.[3]
- Hydration:
  - Hydrate the dry lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.
  - Agitate the flask by vortexing or manual shaking to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).
- Extrusion:
  - Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).
  - Transfer the MLV suspension to a syringe and connect it to the extruder.
  - Force the suspension through the membrane by pushing the plunger. Pass the suspension through the membrane a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[3][4]
  - For smaller liposomes, the extrusion can be repeated with a smaller pore size membrane (e.g., 100 nm).
- Storage:
  - Store the prepared liposome suspension at 4°C. For long-term storage, the stability should be assessed.

## DLS Measurement of DHEPC Liposome Size

This protocol outlines the steps for analyzing the size of the prepared DHEPC liposomes using DLS.

**Materials:**

- DHEPC liposome suspension
- Phosphate-buffered saline (PBS), pH 7.4 (filtered through a 0.22 µm filter)
- DLS instrument
- Disposable cuvettes

**Procedure:**

- Sample Preparation:
  - Allow the DHEPC liposome suspension to equilibrate to room temperature.
  - Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be determined empirically to ensure an appropriate scattering intensity.
- Instrument Setup:
  - Turn on the DLS instrument and allow the laser to warm up and stabilize.
  - Set the measurement parameters, including the temperature (e.g., 25°C), scattering angle (e.g., 173°), and the viscosity and refractive index of the dispersant (PBS).
- Data Acquisition:
  - Transfer the diluted liposome sample to a clean, dust-free cuvette.
  - Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
  - Perform the DLS measurement. Typically, multiple runs are performed and averaged to ensure reproducibility.
- Data Analysis:

- Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic diameter, while the PDI is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.

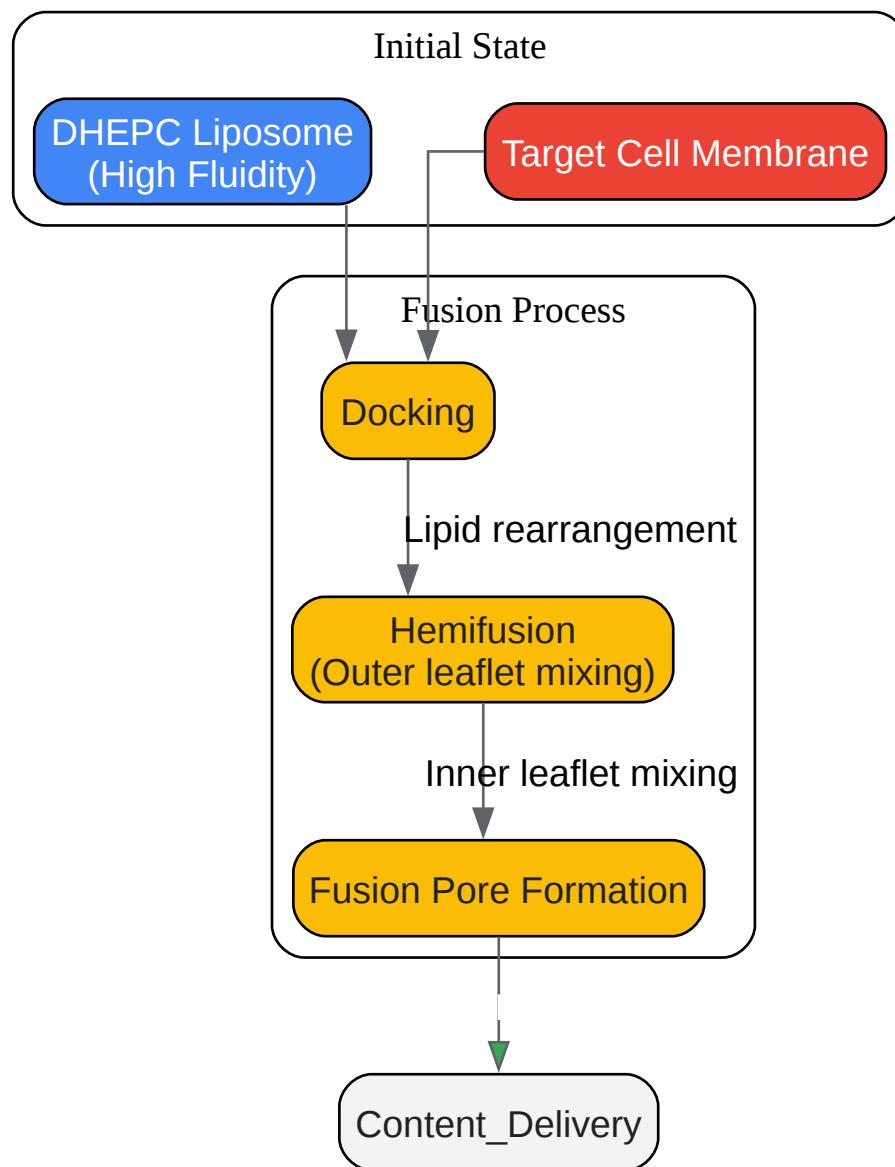
## Data Presentation

The following table summarizes the expected DLS results for DHEPC liposomes prepared by extrusion through different pore-sized membranes.

Extrusion Membrane Pore Size	Z-Average Diameter (d.nm)	Polydispersity Index (PDI)	Size Distribution
200 nm	180 - 220	< 0.2	Monomodal
100 nm	110 - 140	< 0.15	Monomodal

Note: The final liposome size is typically slightly larger than the membrane pore size used for extrusion. The number of extrusion passes can also influence the final size, with more passes generally leading to a smaller and more uniform size.[\[4\]](#)

## Visualizations



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